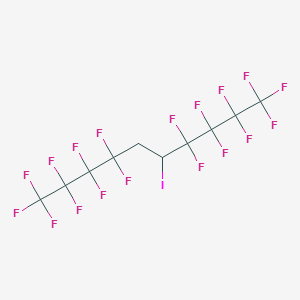

1-Iodo-1,2-bis(perfluoro-n-butyl)ethane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Iodo-1,2-bis(perfluoro-n-butyl)ethane is a chemical compound with the molecular formula C10H3F18I. It is characterized by the presence of iodine and perfluorinated butyl groups attached to an ethane backbone. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Iodo-1,2-bis(perfluoro-n-butyl)ethane can be synthesized through a multi-step process involving the reaction of perfluoro-n-butyl iodide with ethylene. The reaction typically requires the presence of a catalyst and specific reaction conditions, such as controlled temperature and pressure, to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

1-Iodo-1,2-bis(perfluoro-n-butyl)ethane undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Oxidation Reactions: Oxidation can lead to the formation of various oxidized products, which may have different properties and applications.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced derivatives .

Wissenschaftliche Forschungsanwendungen

1-Iodo-1,2-bis(perfluoro-n-butyl)ethane has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of other fluorinated compounds and in surface modification processes.

Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the interactions of fluorinated compounds with biological systems.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a contrast agent in medical imaging.

Wirkmechanismus

The mechanism of action of 1-Iodo-1,2-bis(perfluoro-n-butyl)ethane involves its interaction with molecular targets and pathways within a given system. The compound’s perfluorinated butyl groups contribute to its unique properties, such as high stability and resistance to degradation. These properties enable it to interact with specific molecular targets, leading to various effects depending on the application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-Iodo-1,2-bis(perfluoro-n-hexyl)ethane

- 1-Iodo-1,2-bis(perfluoro-n-octyl)ethane

- 1-Iodo-1,2-bis(perfluoro-n-decyl)ethane

Uniqueness

1-Iodo-1,2-bis(perfluoro-n-butyl)ethane is unique due to its specific chain length and the presence of iodine. This combination imparts distinct chemical and physical properties, making it suitable for applications where other similar compounds may not be as effective .

Biologische Aktivität

1-Iodo-1,2-bis(perfluoro-n-butyl)ethane is a specialized chemical compound characterized by its unique structure, which includes an ethane backbone with two perfluorinated n-butyl groups and one iodine atom. This composition endows the compound with distinctive chemical properties, making it a subject of interest in various scientific and industrial applications. The ongoing research into its biological activity highlights its potential in fields such as drug delivery systems and medical imaging.

The molecular formula of this compound is C10H4F17I. Its structure imparts significant stability and hydrophobic characteristics due to the presence of perfluorinated groups, while the iodine atom allows for potential reactivity in substitution reactions.

Biological Activity Overview

Research has suggested that this compound may interact with biological systems in ways that could be beneficial for medical applications. Its properties make it a candidate for use as a contrast agent in medical imaging and in drug delivery systems. However, comprehensive biological data is still limited.

Potential Applications

- Medical Imaging : The compound's stability and unique properties may enhance imaging techniques.

- Drug Delivery : Its hydrophobic nature could facilitate the transport of therapeutic agents through biological membranes.

Study on Developmental Toxicity

A study utilizing zebrafish as a model organism assessed the developmental toxicity of various per- and polyfluoroalkyl substances (PFAS), including compounds structurally similar to this compound. The study found that certain PFAS could lead to malformations or mortality in larvae at concentrations ranging from 5 to 30 mM. While specific data on this compound was not detailed, the findings highlight the importance of evaluating similar compounds for potential toxic effects .

Toxicological Assessment

The U.S. Environmental Protection Agency (EPA) has conducted assessments on fluorinated compounds, noting that structural similarities can lead to varied biological responses. For instance, while some compounds exhibit significant toxicity at low doses, others may show minimal effects . Further studies are needed to establish the safety profile of this compound specifically.

Comparative Analysis with Similar Compounds

A comparative analysis of similar iodoperfluoroalkanes reveals distinct differences in biological activity based on structural variations. For example:

| Compound Name | Toxicity Level | Notable Effects |

|---|---|---|

| This compound | Unknown | Potential for drug delivery |

| Iodopentafluoroethane | Moderate | Developmental toxicity reported |

| Perfluorooctanoic acid (PFOA) | High | Endocrine disruption |

This table illustrates the variability in biological activity among compounds with similar structures, emphasizing the need for targeted research on this compound.

Eigenschaften

IUPAC Name |

1,1,1,2,2,3,3,4,4,7,7,8,8,9,9,10,10,10-octadecafluoro-5-iododecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3F18I/c11-3(12,5(15,16)7(19,20)9(23,24)25)1-2(29)4(13,14)6(17,18)8(21,22)10(26,27)28/h2H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRHSXVFEQIXGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3F18I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379418 |

Source

|

| Record name | 1-Iodo-1,2-bis(perfluoro-n-butyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53638-10-1 |

Source

|

| Record name | 1-Iodo-1,2-bis(perfluoro-n-butyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.